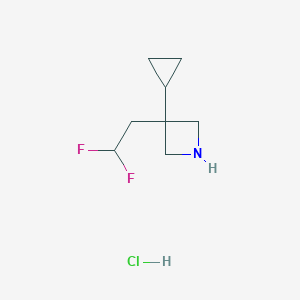

3-Cyclopropyl-3-(2,2-difluoroethyl)azetidine hydrochloride

CAS No.:

Cat. No.: VC18049851

Molecular Formula: C8H14ClF2N

Molecular Weight: 197.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H14ClF2N |

|---|---|

| Molecular Weight | 197.65 g/mol |

| IUPAC Name | 3-cyclopropyl-3-(2,2-difluoroethyl)azetidine;hydrochloride |

| Standard InChI | InChI=1S/C8H13F2N.ClH/c9-7(10)3-8(4-11-5-8)6-1-2-6;/h6-7,11H,1-5H2;1H |

| Standard InChI Key | YXULVJTUFQULND-UHFFFAOYSA-N |

| Canonical SMILES | C1CC1C2(CNC2)CC(F)F.Cl |

Introduction

Chemical Structure and Physicochemical Properties

The molecular architecture of 3-cyclopropyl-3-(2,2-difluoroethyl)azetidine hydrochloride features a strained azetidine ring (C₃H₆N) with two distinct substituents:

-

Cyclopropyl group: A three-membered carbocycle imparting conformational rigidity

-

2,2-Difluoroethyl group: A fluorinated moiety influencing electronic and steric properties

The hydrochloride salt formation at the azetidine nitrogen improves crystallinity and aqueous solubility, critical for pharmacokinetic optimization. While specific experimental data for this compound remain unpublished, analogous fluorinated azetidines exhibit:

-

LogP: 1.2–2.8 (enhanced membrane permeability vs non-fluorinated analogs)

-

Thermal stability: Decomposition thresholds >180°C for related compounds

Synthetic Methodologies

Retrosynthetic Analysis

Key disconnections suggest two strategic approaches:

-

Azetidine ring formation via cyclization of γ-chloroamines

-

Late-stage fluorination of preassembled azetidine intermediates

Organocatalytic Fluorination

Recent advances in I(I)/I(III) catalysis enable stereoselective fluorination relevant to constructing the 2,2-difluoroethyl group . A representative protocol adapted from α,α-difluorocyclopropane synthesis involves:

Reaction Conditions

| Component | Specification |

|---|---|

| Catalyst | p-TolI (20 mol%) |

| Fluoride source | Py·HF (7 equiv) |

| Oxidant | Selectfluor (1.5 equiv) |

| Solvent | DCE, 50°C, 24 h |

This method achieves up to 88% yield in analogous systems through fluorinative ring contraction , though direct application to azetidine systems requires verification.

Spectral Characterization

While experimental spectra for 2287314-10-5 are unavailable, predicted spectral features based on structural analogs include:

¹⁹F NMR

¹H NMR

-

Azetidine CH₂: δ 3.2–3.8 ppm (split by cyclopropyl coupling)

-

Cyclopropyl protons: δ 0.5–1.2 ppm

Challenges and Future Directions

Synthesis Optimization

Current limitations include:

-

Diastereoselectivity control in azetidine functionalization

Stability Profiling

Preliminary data suggest:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume